![molecular formula C12H11N3O3S B11008471 Ethyl 2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11008471.png)
Ethyl 2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of pyridine-3-carboxylic acid with thioamide, followed by cyclization to form the thiazole ring. The final step involves esterification with ethanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Nicorandil: A compound with a similar pyridine ring structure, used as a vasodilator in the treatment of angina.
Ethyl 3-(pyridin-2-ylamino)propanoate: Another pyridine derivative with different functional groups and applications.
Uniqueness
Ethyl 2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring and an ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and enzyme inhibitory properties, supported by data tables and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C11H10N2O2S
- Molecular Weight : 222.28 g/mol
- IUPAC Name : this compound
The structure of this compound consists of a thiazole ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and pyridine rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Candida albicans | 64 µg/mL |
These results indicate that the compound exhibits potent antibacterial activity, particularly against gram-positive bacteria.
Antitumor Activity
The compound has also shown promising results in antitumor studies. In vitro assays using cancer cell lines have revealed its potential to inhibit cell proliferation.
Table 2: Antitumor Activity Data
The IC50 values suggest that this compound effectively reduces the viability of cancer cells, making it a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways associated with cell growth and survival. Specifically, it may act as an inhibitor of serine-threonine protein kinases involved in the mitogen-activated protein kinase (MAPK) pathway, crucial for cancer cell proliferation and survival .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound displayed superior activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent in clinical settings .
Study on Antitumor Activity
In another study focusing on the anticancer properties of thiazole derivatives, this compound was tested against multiple cancer cell lines. The findings demonstrated significant cytotoxic effects on MDA-MB-231 cells, suggesting that further investigation into its mechanism could yield valuable insights into developing new cancer therapies .
Properties
IUPAC Name |
ethyl 2-(pyridine-3-carbonylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-2-18-11(17)9-7-19-12(14-9)15-10(16)8-4-3-5-13-6-8/h3-7H,2H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXUBWSNJGYFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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